1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one
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Overview
Description
1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a chlorophenyl group, a tolyl group, and a pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.
Attachment of the tolyl group: This can be done through nucleophilic substitution reactions or coupling reactions using tolyl derivatives.
Thioether formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and sulfones: Formed through oxidation reactions.
Alcohols and amines: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the thioether linkage.
1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)amino)pyrazin-2(1H)-one: Contains an amino group instead of a thioether.
1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)oxy)pyrazin-2(1H)-one: Contains an ether linkage instead of a thioether.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-13-2-4-14(5-3-13)17(23)12-25-18-19(24)22(11-10-21-18)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHJCFZNALPYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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